The compound (1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with significant potential in medicinal chemistry. It is classified as a triazolopyrimidine derivative, which is known for its biological activity, particularly in the context of antiplatelet therapy.
This compound is referenced in various chemical databases and patents, including ChemicalBook and PubChem, where detailed properties and synthesis methods are documented. Its CAS number is 2096989-56-7, which uniquely identifies this chemical substance.
The compound falls under the category of pharmaceutical intermediates and is particularly relevant in the development of drugs targeting the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation.
The synthesis of this compound typically involves several key steps that include the formation of the triazole ring and subsequent modifications to introduce various functional groups. The process can be summarized as follows:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary but are critical for optimizing yield and purity .
The molecular formula for this compound is C23H28F2N6O4S, with a molecular weight of approximately 522.57 g/mol. The structure includes multiple stereocenters, contributing to its stereochemistry:
CCCSc1nc(N[C@@H]2C[C@H]2c3ccc(F)c(F)c3)c4nnn([C@@H]5C[C@H](OCCO)[C@H](O)[C@H]5O)c4n1
The compound can undergo various chemical reactions typical for organic molecules:
These reactions can be utilized to modify the compound further or to synthesize related analogs .
The primary mechanism of action involves inhibition of the P2Y12 receptor on platelets. This receptor is a G-protein coupled receptor that mediates platelet activation in response to adenosine diphosphate (ADP). By blocking this receptor:
Data from clinical studies indicate that compounds targeting this pathway can significantly reduce thrombus formation .
This compound has potential applications in:
Its unique structure allows for further modifications that could enhance its efficacy or reduce side effects associated with current therapies targeting similar pathways .
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1